2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one
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Overview
Description
The compound “2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one” is a complex organic molecule. It contains a benzoxazinone group, which is a type of heterocyclic compound . It also contains a fluoroanilino group, which is a derivative of aniline where one hydrogen atom is replaced by a fluorine atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra can be used to analyze the molecular structure of similar fluorinated compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific chemical structure. Fluorinated purines, for example, exhibit a diverse range of biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the density, melting point, boiling point, and refractive index can be determined .Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly influence its bioavailability. For example, the presence of the fluorine atom might affect the compound’s metabolic stability, as fluorine is known to increase the metabolic stability of certain drugs .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain compounds are only stable within a specific pH range .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-fluoroanilino)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECKGJSCWWREFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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